2-Bromo-4-methoxy-benzamidine hydrochloride
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Overview
Description
2-Bromo-4-methoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O. It is an off-white solid that is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-benzamidine hydrochloride typically involves the bromination of 4-methoxybenzamidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-benzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamidines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Bromo-4-methoxy-benzamidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxy-benzamidine hydrochloride
- 2-Bromo-4-methoxybenzoic acid
- 2-Bromo-4-methoxybenzaldehyde
Uniqueness
2-Bromo-4-methoxy-benzamidine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1187929-62-9 |
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Molecular Formula |
C8H10BrClN2O |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
2-bromo-4-methoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H |
InChI Key |
CGPROXULEGUFSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=N)N)Br.Cl |
Origin of Product |
United States |
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